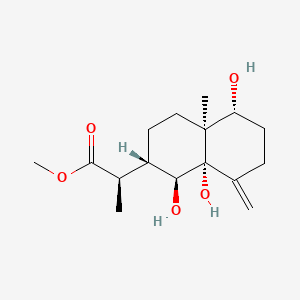
5-epi-Arvestonate A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-epi-Arvestonate A is a sesquiterpenoid compound isolated from the whole plants of Seriphidium transiliense. This compound is known for its ability to promote melanogenic production by activating the transcription of microphthalmia-associated transcription factor and tyrosinase family genes . Additionally, it inhibits the expression of IFN-γ-chemokine through the JAK/STAT signaling pathway in immortalized human keratinocyte cells .
Chemical Reactions Analysis
5-epi-Arvestonate A undergoes several types of chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound, potentially leading to the formation of new products.
Reduction: This reaction can reduce certain functional groups, modifying the compound’s structure and properties.
Substitution: This reaction involves replacing one functional group with another, which can significantly change the compound’s reactivity and interactions.
Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as catalysts that facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-epi-Arvestonate A has several scientific research applications, including:
Chemistry: It is used to study the properties and reactivity of sesquiterpenoid compounds.
Biology: It is used to investigate the role of microphthalmia-associated transcription factor and tyrosinase family genes in melanogenesis.
Industry: It can be used in the development of cosmetic products that promote melanogenesis.
Mechanism of Action
5-epi-Arvestonate A exerts its effects by activating the transcription of microphthalmia-associated transcription factor and tyrosinase family genes, which promote melanogenic production . Additionally, it inhibits the expression of IFN-γ-chemokine through the JAK/STAT signaling pathway in immortalized human keratinocyte cells . This dual mechanism of action makes it a valuable compound for studying melanogenesis and immune response modulation.
Comparison with Similar Compounds
Similar compounds to 5-epi-Arvestonate A include other sesquiterpenoids isolated from Seriphidium transiliense and related plants. These compounds share similar structures and biological activities, but this compound is unique in its specific activation of microphthalmia-associated transcription factor and tyrosinase family genes, as well as its inhibition of IFN-γ-chemokine expression .
Properties
Molecular Formula |
C16H26O5 |
|---|---|
Molecular Weight |
298.37 g/mol |
IUPAC Name |
methyl (2R)-2-[(1S,2S,4aS,5R,8aS)-1,5,8a-trihydroxy-4a-methyl-8-methylidene-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]propanoate |
InChI |
InChI=1S/C16H26O5/c1-9-5-6-12(17)15(3)8-7-11(10(2)14(19)21-4)13(18)16(9,15)20/h10-13,17-18,20H,1,5-8H2,2-4H3/t10-,11+,12-,13+,15+,16-/m1/s1 |
InChI Key |
PTQLNNHOWVIIJF-BEKRQIFDSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1CC[C@]2([C@@H](CCC(=C)[C@]2([C@H]1O)O)O)C)C(=O)OC |
Canonical SMILES |
CC(C1CCC2(C(CCC(=C)C2(C1O)O)O)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



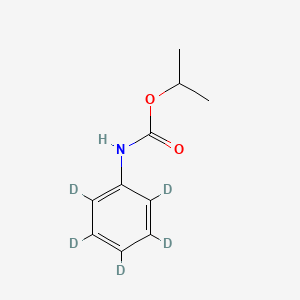
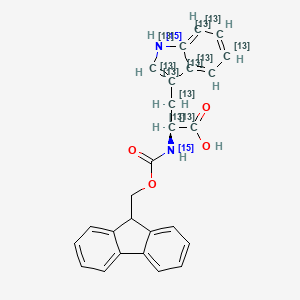
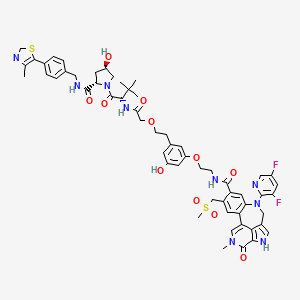





![(3P)-4-[4-(hydroxymethyl)phenyl]-3-(2H-tetrazol-5-yl)pyridine-2-sulfonamide](/img/structure/B12407087.png)
![[(2R,4S,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12407091.png)
![N-[(2R,4S)-5-hydrazinyl-1-(4-hydroxyphenyl)-4-methyl-5-oxopentan-2-yl]-2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxamide](/img/structure/B12407095.png)
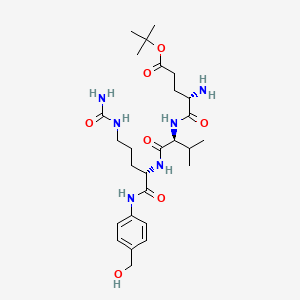
![[2-[7-(Dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone](/img/structure/B12407104.png)
